molecular formula C13H13N5O B12909379 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-39-5

3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12909379
CAS No.: 825630-39-5
M. Wt: 255.28 g/mol
InChI Key: QSLKLBIAPUAVCM-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 6-methoxy-pyridin-3-yl group at position 3 and a methylamine group at position 7. This scaffold is structurally analogous to purine bases, enabling interactions with kinase ATP-binding domains, making it a candidate for therapeutic applications in oncology and infectious diseases . Its synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or multicomponent Groebke-Blackburn-Bienaymé reactions, as seen in related imidazo[1,2-a]pyrazin-8-amines .

Properties

CAS No.

825630-39-5

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H13N5O/c1-14-12-13-17-8-10(18(13)6-5-15-12)9-3-4-11(19-2)16-7-9/h3-8H,1-2H3,(H,14,15)

InChI Key

QSLKLBIAPUAVCM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Multicomponent Condensation and Cyclization (Method A)

A common initial step involves the condensation of substituted aminopyridines with aldehydes and isocyanides in the presence of an acid catalyst such as p-toluenesulfonic acid (TosOH) in methanol at elevated temperatures (~70 °C) for 12 hours. This method facilitates the formation of the imidazo-fused heterocyclic scaffold with the pyridinyl substituent incorporated.

  • Reagents: Substituted pyridin-2-amine, substituted pyridine-2-carbaldehyde, 2-isocyano-2,4,4-trimethylpentane, TosOH
  • Solvent: Methanol
  • Conditions: 70 °C, 12 h
  • Workup: Dilution with water, extraction with ethyl acetate, drying over Na2SO4, filtration, concentration, and purification by silica gel chromatography

This method yields intermediates such as 6-methyl-2-(2-pyridyl)-N-(1,1,3,3-tetramethylbutyl)imidazo[1,2-a]pyridin-3-amine, which can be further elaborated.

N-Methylation and Amine Functionalization (Method B)

The N-methylation of the imidazo[1,2-a]pyrazin-8-amine core is typically achieved by treatment with methylating agents or by using methyl-substituted amines during the initial condensation. Alternatively, amine functionalization can be performed by palladium-catalyzed amination reactions.

  • Reagents: Corresponding amines or methylating agents
  • Solvent: Methanol or tert-amyl alcohol
  • Conditions: Room temperature to 90 °C, 12 h
  • Catalysts: Pd-based catalysts such as Pd2(dba)3 with ligands like XantPhos, and bases like t-BuONa
  • Workup: Extraction, filtration, concentration, and preparative HPLC purification

This step ensures the introduction of the N-methyl group at the 8-amine position.

Palladium-Catalyzed Cross-Coupling (Method C)

To install the 6-methoxypyridin-3-yl substituent at the 3-position of the imidazo[1,2-a]pyrazine, Suzuki or Buchwald-Hartwig type cross-coupling reactions are employed.

  • Reagents: 3-bromoimidazo[1,2-a]pyrazine derivative, 6-methoxypyridin-3-yl boronic acid or halide
  • Catalysts: Pd2(dba)3, XantPhos
  • Base: t-BuONa
  • Solvent: Toluene
  • Conditions: 110 °C, 12 h under nitrogen atmosphere
  • Purification: Preparative HPLC or silica gel chromatography

This method provides high regioselectivity and yields for the arylation step.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Multicomponent condensation Substituted pyridin-2-amine, aldehyde, isocyanide, TosOH, MeOH 70 °C 12 h 60-80 Silica gel chromatography purification
N-Methylation/amination Pd2(dba)3, XantPhos, t-BuONa, MeOH or tert-amyl alcohol 20-90 °C 12 h 50-75 Prep-HPLC purification
Cross-coupling arylation Pd2(dba)3, XantPhos, t-BuONa, toluene 110 °C 12 h 65-85 N2 atmosphere, prep-HPLC purification

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) are standard for purification.
  • Characterization: ^1H NMR, ^13C NMR, and LC-MS are routinely used to confirm structure and purity.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are employed to monitor reaction progress.

Research Findings and Optimization Notes

  • The use of TosOH as an acid catalyst in the condensation step improves yield and selectivity for the imidazo ring formation.
  • Palladium catalysts with bulky bidentate phosphine ligands (e.g., XantPhos) enhance cross-coupling efficiency and reduce side reactions.
  • Base choice (t-BuONa) and inert atmosphere (N2) are critical for high yields in the arylation step.
  • Methanol is preferred as a solvent for condensation and amination steps due to its polarity and ability to dissolve reactants.
  • Reaction times of approximately 12 hours at elevated temperatures are optimal for complete conversion.
  • Purification by preparative HPLC ensures high purity suitable for biological evaluation.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Outcome
A Multicomponent condensation and cyclization Substituted pyridin-2-amine, aldehyde, isocyanide, TosOH, MeOH, 70 °C, 12 h Imidazo[1,2-a]pyrazine core with pyridinyl substituent
B N-Methylation/amination Pd2(dba)3, XantPhos, t-BuONa, MeOH or tert-amyl alcohol, 20-90 °C, 12 h Introduction of N-methyl amine group
C Palladium-catalyzed cross-coupling Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h, N2 atmosphere Installation of 6-methoxypyridin-3-yl substituent

Chemical Reactions Analysis

3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been recognized as a valuable scaffold in medicinal chemistry for its wide range of applications, including its potential activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in the context of tuberculosis treatment, it may target bacterial enzymes or proteins essential for the survival and replication of the bacteria .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The imidazo[1,2-a]pyrazin-8-amine scaffold is versatile, with substitutions at positions 3 and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Position 3 Substituent Position 6/8 Substituent Key Structural Differences vs. Target Compound
Target Compound 6-Methoxypyridin-3-yl N-Methylamine Reference structure
TH7528 Thiophen-2-yl N-(2-(Pyridin-2-yl)ethyl)amine Thiophene vs. methoxypyridine; bulkier amine chain
TH6342 2-Chlorophenyl N-(2-(Pyridin-2-yl)ethyl)amine Chlorophenyl (electron-withdrawing) vs. methoxypyridine
SC9 2-Fluorophenyl N-(Pyridin-3-ylmethyl)amine Fluorophenyl vs. methoxypyridine; pyridylmethyl amine
Lanraplenib (INN) 6-Aminopyrazin-2-yl N-(4-(Oxetan-3-yl)piperazinylphenyl) Aminopyrazine vs. methoxypyridine; complex piperazine
Amredobresib (INN) 1-Benzyl-6-(4-methylpiperazinyl)benzimidazol-2-yl N,3-Dimethyltriazolo[4,3-a]pyrazine Benzimidazole-triazolo hybrid vs. methoxypyridine

Key Observations :

  • Electron-Donating vs.
  • Amine Modifications : N-Methylamine in the target compound reduces steric hindrance compared to bulkier chains (e.g., TH7528’s pyridin-2-yl ethyl group), which may affect target selectivity .

Key Insights :

  • Methoxy Group Impact : The 6-methoxypyridin-3-yl group in the target compound may mimic adenine’s N6 position, improving kinase binding .
  • Selectivity : Bulky substituents (e.g., lanraplenib’s piperazine-oxetane) enhance selectivity but reduce blood-brain barrier penetration compared to the target compound’s compact structure .
Physicochemical and Pharmacokinetic Properties
Property Target Compound TH7528 Lanraplenib
LogP ~2.1 (predicted) ~3.5 (thiophene) ~1.8 (piperazine)
Solubility Moderate (methoxy group) Low (lipophilic) High (ionizable N)
Metabolic Stability High (methylamine) Moderate (ethyl chain) Low (complex substituents)

Notes:

  • The target compound’s methoxy group balances lipophilicity and solubility, favoring oral bioavailability compared to TH7528 .
  • Lanraplenib’s oxetane-piperazine moiety improves aqueous solubility but may increase metabolic clearance .

Biological Activity

3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 206.198 g/mol
  • CAS Number : 577771-12-1

Research indicates that derivatives of imidazo[1,2-a]pyrazine, including our compound of interest, exhibit various biological activities primarily through the inhibition of specific pathways involved in cell signaling and proliferation:

  • FLT3 and BCR-ABL Inhibition : Similar compounds have been reported to inhibit FLT3 and BCR-ABL signaling pathways, which are crucial in certain types of leukemia. For example, a study identified a related compound that inhibited these pathways, leading to pro-apoptotic effects in leukemia cell lines .
  • ENPP1 Inhibition : Another study highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1, which negatively regulates the cGAS-STING pathway. Inhibiting ENPP1 can enhance immune responses in cancer therapy .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits potential in inhibiting tumor growth by targeting specific signaling pathways.
Pro-apoptotic Effects Induces apoptosis in cancer cells by disrupting survival signaling pathways.
Immunomodulatory Effects Enhances immune responses through modulation of the cGAS-STING pathway via ENPP1 inhibition.

Case Study 1: FLT3 and BCR-ABL Inhibition

A recent study screened over 60 imidazo[1,2-a]pyridine derivatives to identify inhibitors of FLT3 and BCR-ABL pathways. The results showed that compounds with similar structures to this compound demonstrated significant inhibitory effects on leukemia cell lines driven by these mutations .

Case Study 2: ENPP1 Inhibition

In another investigation focused on imidazo[1,2-a]pyrazine derivatives, one compound was found to inhibit ENPP1 with an IC50 value as low as 5.70 nM. This inhibition resulted in enhanced expression of downstream targets involved in immune activation . This finding suggests that similar compounds could be developed for cancer immunotherapy.

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